3-甲基异恶唑-5-甲酰胺

描述

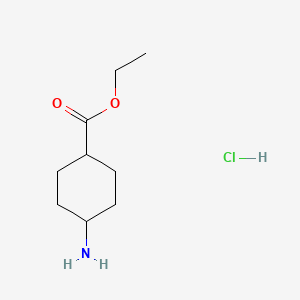

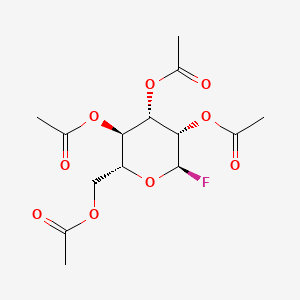

3-Methylisoxazole-5-carboxaMide is a compound that belongs to the class of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

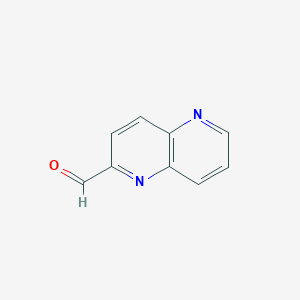

The molecular structure of 3-Methylisoxazole-5-carboxaMide consists of a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . The empirical formula is C5H6N2O2, and the molecular weight is 126.11 .Chemical Reactions Analysis

The chemical reactions involving 3-Methylisoxazole-5-carboxaMide often involve the acetoxylation of the primary γ-C (sp3)–H bonds in the amino acids Val, Thr, and Ile . The γ-acetoxylated α-amino acid derivatives could be easily converted to γ-mercapto amino acids .科学研究应用

药物发现与药物化学

3-甲基异恶唑-5-甲酰胺: 是一种在药物发现领域备受关注的化合物,因为它含有异恶唑环,这是一种五元杂环结构,在许多市售药物中很常见 。 这种结构对药物化学家来说意义重大,因为它可以扩展药物样化学空间,并能够根据化学多样性与生物靶点结合 .

抗癌药物设计

异恶唑酰胺类似物,包括与 3-甲基异恶唑-5-甲酰胺 相关的类似物,已被合成并评估了它们对各种癌细胞系的细胞毒活性 。这些化合物在抗癌活性方面展现出潜力,表明 3-甲基异恶唑-5-甲酰胺 在该领域的应用前景。

抗菌活性

3-甲基异恶唑-5-甲酰胺 的衍生物已被研究其抗菌活性,显示出对细菌如结核分枝杆菌和大肠杆菌的显著作用 。这表明它在开发新的抗菌剂方面的潜在应用。

纳米催化

在纳米催化领域,3-甲基异恶唑-5-甲酰胺及其衍生物可用于开发无金属合成路线,用于合成异恶唑 。这在创建环保的合成策略以及减少与金属催化反应相关的弊端方面尤其重要。

抗结核药物

研究一直在进行,目的是利用异恶唑部分创建新的分子框架,用于抗结核活性 。3-甲基异恶唑-5-甲酰胺衍生物在该领域已显示出令人鼓舞的结果,这可能导致开发新的结核病治疗方法。

免疫功能调节

异恶唑衍生物,包括与 3-甲基异恶唑-5-甲酰胺 相关的衍生物,已被研究其免疫调节特性 。它们已被归类为免疫抑制剂、抗炎剂、免疫调节剂和免疫刺激剂等类别,这可能有利于治疗各种免疫相关疾病。

环保合成策略

该化合物在开发用于创建功能化杂环支架的环保合成策略方面也具有重要意义 。这对扩展可用的药物样化学空间和加速药物发现过程至关重要。

作用机制

Target of Action

These compounds bind to biological targets based on their chemical diversity .

Mode of Action

It’s known that isoxazole derivatives interact with their targets, leading to various changes . More research is needed to elucidate the specific interactions of 3-Methylisoxazole-5-carboxamide with its targets.

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests

Pharmacokinetics

The safety profile of similar compounds has been tested against vero and hepg2 cell lines .

Result of Action

Some isoxazole-carboxamide derivatives have shown significant antitubercular activity . For instance, compounds 10 and 14 showed significant antitubercular activity with MIC of 3.125 µM .

Action Environment

It’s known that environmental factors can contribute to the development of different types of diseases

安全和危害

未来方向

The future directions in the research of 3-Methylisoxazole-5-carboxaMide and other isoxazole derivatives involve the development of new eco-friendly synthetic strategies . There is also a need for the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

生化分析

Biochemical Properties

3-Methylisoxazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as hydrolases and transferases, which facilitate its conversion into active metabolites. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, 3-Methylisoxazole-5-carboxamide can bind to proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of 3-Methylisoxazole-5-carboxamide on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cellular metabolism. In immune cells, 3-Methylisoxazole-5-carboxamide can modulate cytokine production, thereby influencing immune responses .

Molecular Mechanism

At the molecular level, 3-Methylisoxazole-5-carboxamide exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in changes in gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonds and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylisoxazole-5-carboxamide can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term studies have shown that prolonged exposure to 3-Methylisoxazole-5-carboxamide can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-Methylisoxazole-5-carboxamide vary with different dosages in animal models. At low doses, it can exert therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity. At high doses, 3-Methylisoxazole-5-carboxamide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen .

Metabolic Pathways

3-Methylisoxazole-5-carboxamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, such as cytochrome P450 oxidases, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 3-Methylisoxazole-5-carboxamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, it can interact with transport proteins, such as ATP-binding cassette transporters, which facilitate its movement across cellular compartments. The distribution of 3-Methylisoxazole-5-carboxamide within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 3-Methylisoxazole-5-carboxamide is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often directed by targeting signals or post-translational modifications, such as phosphorylation or ubiquitination. The presence of 3-Methylisoxazole-5-carboxamide in specific organelles can influence its interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHCFPWSEIVWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543849 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38955-11-2 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

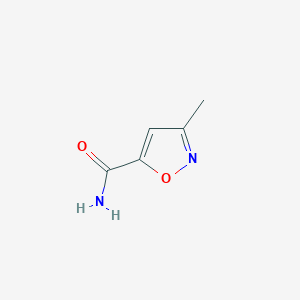

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on developing a novel one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. The researchers successfully synthesized six different 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. [] The study highlights the use of readily available starting materials like 3-methylisoxazole-5-carboxylic acid, thionyl chloride, and various amines or pyrazoles. Interestingly, the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles resulted in a mixture of 1,3- and 1,5-isomers, indicating the influence of substituents on the pyrazole ring on isomeric ratios. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)